molecular formula C10H6ClNO B1348144 7-Chloroquinoline-2-carbaldehyde CAS No. 59394-27-3

7-Chloroquinoline-2-carbaldehyde

Cat. No.: B1348144
CAS No.: 59394-27-3
M. Wt: 191.61 g/mol
InChI Key: LZJIPAFEFGRTQS-UHFFFAOYSA-N
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Description

7-Chloroquinoline-2-carbaldehyde (CAS 59394-27-3) is a high-purity organic compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 g/mol. This chemical serves as a key synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring both a chloro-substituted quinoline core and an aldehyde functional group, makes it a versatile precursor for the development of novel bioactive molecules, particularly through the formation of hydrazone derivatives . Recent research has highlighted the significant potential of 7-chloroquinolinehydrazones as first-in-class anticancer agents . These compounds have demonstrated potent and broad-spectrum cytotoxic activity in vitro against a diverse panel of sixty human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer, with reported GI50 values reaching the submicromolar range . The aldehyde group is readily available for condensation reactions with hydrazines, enabling the rapid synthesis of compound libraries for biological evaluation and structure-activity relationship (SAR) studies . This product is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJIPAFEFGRTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies for 7 Chloroquinoline 2 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group at the C2 position of the quinoline (B57606) ring is a primary site for chemical modification, readily undergoing reactions typical of aldehydes.

Condensation Reactions: Schiff Bases and Hydrazones

The aldehyde group of 7-chloroquinoline-2-carbaldehyde readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are fundamental in constructing more complex molecular architectures.

Schiff bases are synthesized by reacting this compound with various substituted anilines. For instance, the condensation with different anilines in acetone (B3395972) can yield a series of 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimines. rsc.org Similarly, reaction with 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide in a mixed solvent system of dimethyl formamide (B127407) and ethanol (B145695) results in the formation of novel Schiff bases. tandfonline.com The reaction progress is often monitored by spectroscopic techniques such as NMR, mass spectrometry, and IR spectroscopy. tandfonline.com The formation of the C=N bond in Schiff bases is a key characteristic, and these compounds have been explored for their biological potential. researchgate.netnih.gov

Hydrazones are another important class of derivatives formed from this compound. The reaction with hydrazine (B178648) hydrate (B1144303) produces 2-chloro-3-(hydrazonomethyl)quinoline, which can be further reacted with other aldehydes to create more complex hydrazono-quinolines. rsc.org A series of 7-chloroquinoline (B30040) hydrazones have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, demonstrating the significance of this derivatization strategy in medicinal chemistry. nih.gov The general synthetic route involves the reaction of an aldehyde with a substituted (hetero)arylhydrazine in refluxing ethanol. nih.gov

Table 1: Examples of Condensation Reactions with this compound and its Analogs
Reactant 1Reactant 2Product TypeReference
2-Chloroquinoline-3-carbaldehyde (B1585622)7-methyl-2-propyl-3H-benzoimidazole-5-carbohydrazideSchiff Base tandfonline.com
2-Chloro-8-methylquinoline-3-carbaldehydeSubstituted anilinesSchiff Base rsc.org
2-Chloroquinoline-3-carbaldehydeHydrazine hydrateHydrazone rsc.org
7-Chloroquinoline aldehydeSubstituted (hetero)arylhydrazinesHydrazone nih.gov
2-hydroxyquinoline-3-carbaldehyde4-methylbenzenesulfonohydrazideSchiff Base researchgate.net
Quinoline-2-carboxaldehydeThiosemicarbazideSchiff Base nih.gov
Quinoline-5-carbaldehydes2,6-diisopropylbenzenamineSchiff Base mdpi.com
Quinoline-7-carbaldehyde2,6-diisopropylbenzenamineSchiff Base mdpi.com

Organometallic Additions (e.g., Lithium-Magnesium Reagents)

The aldehyde group of this compound is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (organomagnesium) and organolithium compounds. youtube.commasterorganicchemistry.com This reaction, known as a 1,2-addition, results in the formation of a secondary alcohol after an acidic workup. libretexts.orgyoutube.com The carbon-metal bond in these reagents is highly polarized, rendering the carbon atom nucleophilic and capable of attacking the electrophilic carbonyl carbon. masterorganicchemistry.com

The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl group, forming a tetrahedral intermediate. youtube.com Subsequent protonation of the resulting alkoxide ion yields the alcohol product. youtube.com While Grignard reagents typically add to aldehydes to form secondary alcohols, their reaction with esters can lead to a double addition, resulting in tertiary alcohols. masterorganicchemistry.com For more controlled single additions to acid chlorides and anhydrides, lithium dialkylcuprates (Gilman reagents) are often used. youtube.comchadsprep.com

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it a nucleophilic center that can participate in various chemical transformations.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the quinoline ring can be targeted in N-alkylation and N-acylation reactions. These reactions involve the introduction of an alkyl or acyl group, respectively, onto the nitrogen atom. This modification can significantly alter the electronic properties and biological activity of the quinoline scaffold. While specific examples for this compound are not detailed in the provided search results, the general reactivity of quinoline nitrogen is well-established in organic chemistry.

Reactivity of the Halogen Substituent

The chlorine atom at the C7 position of the quinoline ring offers another avenue for chemical modification, primarily through reactions that involve its replacement or transformation.

Halogen-Metal Exchange Reactions

A crucial reaction involving the chloro substituent is the halogen-metal exchange. wikipedia.org This process typically utilizes organolithium reagents, such as n-butyllithium, to replace the halogen atom with a lithium atom, forming a lithiated intermediate. wikipedia.orgorganicchemistrydata.org This organolithium species can then be reacted with various electrophiles to introduce a wide range of functional groups onto the quinoline ring. durham.ac.ukrsc.org

For instance, the magnesiation of 7-chloroquinolines using mixed lithium-magnesium reagents has been employed to generate functionalized quinolines. durham.ac.uk This method involves the formation of a mixed lithium-magnesium intermediate which can then react with different electrophiles. durham.ac.uk Halogen-metal exchange is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. durham.ac.uknih.gov The rate of exchange is generally faster for heavier halogens (I > Br > Cl). wikipedia.org

Cross-Coupling Reactions for C-C Bond Formation

The chlorine atom at the C7 position of this compound offers a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of a diverse array of derivatives. Prominent among these methods are the Suzuki, Heck, and Sonogashira coupling reactions, which are powerful tools for introducing aryl, vinyl, and alkynyl groups, respectively.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide. For quinoline systems, this reaction has been successfully employed to create polyarylquinoline scaffolds. For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with various arylboronic acids has been shown to proceed efficiently, yielding 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov A typical catalytic system for such transformations involves a palladium catalyst like PdCl₂(PPh₃)₂ with a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃) and a base like potassium carbonate in a dioxane-water solvent system. nih.gov Given the similar reactivity of chloro-substituted quinolines, it is anticipated that this compound would undergo analogous Suzuki coupling reactions with a range of aryl- and heteroarylboronic acids to furnish 7-arylquinoline-2-carbaldehyde derivatives. The general reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

The Heck reaction provides a means to form C-C bonds by coupling the aryl halide with an alkene. organic-chemistry.org This palladium-catalyzed reaction typically occurs in the presence of a base and is known for its high trans selectivity. organic-chemistry.org While specific examples with this compound are not extensively documented in readily available literature, the general applicability of the Heck reaction to aryl chlorides suggests its potential for derivatizing this scaffold. The reaction would involve the coupling of this compound with various activated alkenes to introduce vinyl substituents at the C7 position. The catalytic cycle of the Heck reaction involves the oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the olefin, β-hydride elimination, and regeneration of the catalyst. libretexts.org

The Sonogashira coupling is another pivotal palladium-catalyzed reaction that facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. nih.gov This reaction is instrumental in the synthesis of arylalkynes. Research on the related 2-chloroquinoline-3-carbaldehydes has demonstrated successful Sonogashira coupling with various alkyne derivatives in the presence of a palladium catalyst, such as [PdCl₂(PPh₃)₂], and a copper(I) co-catalyst in a suitable solvent like DMF or THF with a base. nih.gov This precedent strongly suggests that this compound can be effectively coupled with a variety of terminal alkynes to produce 7-alkynylquinoline-2-carbaldehyde derivatives. These derivatives can serve as versatile intermediates for further synthetic transformations.

Advanced Derivatization through Click Chemistry and Ultrasound Irradiation

Modern synthetic methodologies, such as click chemistry and sonochemistry, offer efficient and environmentally benign routes to novel heterocyclic compounds. These advanced strategies have been successfully applied to the derivatization of the 7-chloroquinoline scaffold, leading to the creation of hybrid molecules with potential biological activities.

Synthesis of 7-Chloroquinoline-Triazole Hybrids

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of 1,2,3-triazole-containing hybrid molecules. This reaction is characterized by its high efficiency, mild reaction conditions, and wide functional group tolerance. The synthesis of 7-chloroquinoline-triazole hybrids typically involves a two-step process. The first step is the conversion of a suitable 7-chloroquinoline derivative into an azide (B81097). The second step is the cycloaddition reaction of the resulting azide with a terminal alkyne.

For example, 7-chloroquinoline derivatives can be reacted with sodium azide to produce the corresponding azido-quinoline. This intermediate can then undergo a click reaction with various terminal alkynes in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, to yield the desired 7-chloroquinoline-1,2,3-triazole hybrids. This methodology has been utilized to synthesize a range of novel 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrids.

Sonochemical Synthesis of Novel 7-Chloroquinoline Derivatives

The application of ultrasound irradiation in organic synthesis, known as sonochemistry, has gained significant attention as a green chemistry approach. Ultrasound can enhance reaction rates, improve yields, and reduce reaction times by generating localized high temperatures and pressures through acoustic cavitation. nih.govorganic-chemistry.org

In the context of 7-chloroquinoline chemistry, ultrasound has been effectively employed to accelerate the synthesis of new derivatives. For instance, the click synthesis of certain 7-chloroquinoline derivatives has been successfully carried out under ultrasound irradiation. nih.govorganic-chemistry.org The use of an ultrasonic bath in these reactions has been shown to be advantageous compared to conventional heating methods, offering shorter reaction times and improved product yields and purity. nih.govorganic-chemistry.org This sonochemical approach aligns with the principles of sustainable chemistry by providing a more energy-efficient and rapid synthetic route. nih.govorganic-chemistry.org

Interactive Data Table: Sonochemical Synthesis of 7-Chloroquinoline Derivatives

ProductReaction Time (Ultrasound)Yield (Ultrasound)
N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine30 minHigh
2-(7-chloroquinolin-4-yl)hydrazono-1-carbothioamide30 minHigh
3-[(7-chloroquinolin-4-yl)amino]-6-methyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one40 minExcellent

Spectroscopic and Spectrometric Data for this compound Remains Elusive

Information and spectral data are available for isomers and derivatives, such as 8-chloroquinoline-2-carbaldehyde (B1270957) and various Schiff base derivatives of quinolines. For instance, predicted spectral characteristics for the isomer 8-chloroquinoline-2-carbaldehyde suggest that the aldehyde proton in a ¹H NMR spectrum would appear as a singlet between δ 10.2–10.5 ppm, with the carbonyl carbon in a ¹³C NMR spectrum resonating around δ 190–195 ppm. Additionally, a strong IR absorption band for the carbonyl (C=O) stretch is anticipated around 1680 cm⁻¹.

However, these values are specific to the 8-chloro isomer and cannot be accurately extrapolated to this compound due to the different electronic environment created by the altered position of the chlorine atom on the quinoline ring. The change in substitution from position 8 to position 7 would significantly influence the chemical shifts of the protons and carbons in the molecule, as well as its fragmentation pattern in mass spectrometry and its electronic absorption in UV-Vis spectroscopy.

The compound this compound is noted as a reactant in synthetic pathways, for example, in the synthesis of Montelukast nitrile via a Wittig-Heck coupling cascade. Typically, publications detailing such syntheses would include characterization data for key starting materials. However, the specific spectral data for this compound was not provided in the accessible literature.

Given the absence of the specific, factual data required for each section of the requested outline, it is not possible to generate a scientifically accurate and informative article on the advanced spectroscopic and spectrometric elucidation of this compound at this time.

Advanced Spectroscopic and Spectrometric Elucidation in Chemical Research

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is the vibrational equivalent of Electronic Circular Dichroism (ECD) but offers greater spectral resolution and is often more straightforward to model computationally, as it involves only the electronic ground state. ru.nl VCD spectroscopy is exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule, making it a powerful tool for determining the absolute configuration and solution-state conformation of complex chiral systems. ru.nlcas.cz

The compound 7-Chloroquinoline-2-carbaldehyde is itself an achiral molecule and therefore does not exhibit a VCD spectrum. Its structure lacks a stereocenter, and it does not possess any element of chirality. However, the quinoline (B57606) scaffold is a fundamental unit in numerous biologically active and medicinally important chiral molecules. durham.ac.uksemanticscholar.org this compound serves as a key synthetic intermediate, or building block, for creating more complex, polyfunctionalized, and often chiral heterocyclic compounds. semanticscholar.orgevitachem.com Should this compound be used to synthesize a new chiral derivative, VCD spectroscopy would become an indispensable tool for its stereochemical elucidation.

The analysis of a VCD spectrum is almost always performed in conjunction with quantum chemical calculations, most commonly using Density Functional Theory (DFT). x-mol.comresearchgate.net For a chiral derivative of this compound, the process would involve calculating the theoretical VCD spectrum for a specific enantiomer (e.g., the R-enantiomer). This calculated spectrum is then compared with the experimental VCD spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized molecule. cas.czx-mol.com This combined experimental and theoretical approach provides detailed structural information about the molecule's conformation in solution, as VCD signals are highly dependent on the spatial arrangement of different functional groups. ru.nl

Detailed Research Findings

Research on related complex heterocyclic molecules has demonstrated the utility of VCD in structural chemistry. For instance, VCD analysis has been successfully used to determine the absolute configuration of various quinoline derivatives and other complex natural products. x-mol.com In these studies, DFT calculations at specific levels of theory (such as B3LYP or B3PW91) were essential for accurately predicting the VCD spectra. cas.czx-mol.com The choice of the functional and basis set is critical and often needs to be optimized for the specific class of compounds being studied, whether they are aromatic systems or molecules with uncommon chromophores like quinols. x-mol.com

The VCD spectrum of a chiral derivative would be expected to show distinct signals corresponding to the vibrational modes of the entire molecule. Key vibrational modes for the this compound framework would include the aldehyde C=O stretching, C-Cl stretching, and various quinoline ring C-C and C-N stretching and bending modes. researchgate.netnih.gov While the IR spectrum shows the absorption intensity of these modes, the VCD spectrum reveals their chirality through positive or negative bands (Cotton effects), which arise from the coupling of these vibrations within the chiral molecular structure. ru.nl

For example, the aldehyde group's C=O stretch is a strong absorber in the infrared and would likely produce a significant VCD signal if it is located near a stereocenter in a derivative. The sign and intensity of this VCD band would be exquisitely sensitive to the conformation around the chiral center. Similarly, the coupling between vibrations of the quinoline ring and those of a chiral substituent would give rise to a unique VCD fingerprint, allowing for detailed conformational analysis. ru.nl Studies on other aromatic systems have shown that VCD can clearly distinguish contributions from a chiral core and attached functional groups. cas.cz

The table below outlines the primary vibrational modes of the this compound structure and their typical infrared absorption regions. In a chiral derivative, these vibrations would be VCD-active.

Vibrational ModeFunctional GroupTypical IR Frequency Range (cm⁻¹)Potential VCD Significance in a Chiral Derivative
C=O StretchAldehyde (–CHO)1710–1678A strong and conformationally sensitive chromophore. The sign of its VCD signal would be a key indicator of the local stereochemistry. nih.gov
C-H Stretch (Aromatic)Quinoline Ring3100–3000Can produce complex VCD patterns sensitive to the overall molecular shape.
C=C/C=N StretchQuinoline Ring1600–1450These coupled ring vibrations are characteristic of the quinoline scaffold and would generate a unique VCD fingerprint reflecting the chirality of the molecule as a whole. researchgate.net
C-Cl StretchChloro-substituent1090 (approx.)The position and orientation of the chlorine atom would influence the electronic structure and thus the VCD spectrum of the entire molecule. The C-Cl stretch itself might show a VCD signal upon coupling with other modes. researchgate.net
C-H Bending (Aromatic)Quinoline Ring900–675Out-of-plane bending modes can be surprisingly intense in VCD and provide valuable information about the molecular conformation.

The following table provides a hypothetical example of how VCD data for a chiral derivative, let's call it (R)-ChiralQuinaldine , might be interpreted.

Experimental Frequency (cm⁻¹)Experimental VCD Sign (ΔA)Vibrational Mode Assignment (from DFT)Interpretation
1695Positive (+)Aldehyde C=O StretchThe positive sign for the C=O stretch at this frequency is consistent with the calculated spectrum for the (R)-enantiomer.
1580Negative (-)Quinoline Ring C=C/C=N StretchThis signal arises from a coupled vibration of the aromatic system, confirming the overall chiral structure. researchgate.net
1455Positive (+)Chiral Substituent CH₂ ScissoringThis band is localized on the chiral side chain, and its sign provides direct evidence for the configuration at the stereocenter.
1092Negative (-)C-Cl Stretch / Ring Mode CouplingThe VCD activity of this mode indicates coupling between the chloro-substituent's vibration and the chiral framework.

Computational Chemistry and Theoretical Investigations of 7 Chloroquinoline 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Theoretical investigations using Density Functional Theory (DFT) are a cornerstone for understanding the three-dimensional structure of molecules. By optimizing the molecular geometry, researchers can predict bond lengths and angles with high accuracy.

Bond Length and Bond Angle Analysis

While specific experimentally determined or calculated bond lengths and angles for 7-chloroquinoline-2-carbaldehyde are not available in the searched literature, DFT calculations on analogous quinoline (B57606) derivatives provide insights into the expected structural parameters. For instance, in related chloroquinoline carbaldehyde structures, the C-Cl bond length is a key parameter influenced by its position on the aromatic ring. The bond lengths within the quinoline ring system are expected to exhibit aromatic character, with values intermediate between typical single and double bonds. The geometry of the carbaldehyde group, including the C=O and C-C bond lengths, would also be a focus of such a study.

Vibrational Frequency Assignments

Vibrational spectroscopy, coupled with DFT calculations, allows for the assignment of characteristic vibrational modes of a molecule. For this compound, specific vibrational frequencies are not documented in the available literature. However, a theoretical study would predict the frequencies for key functional groups, such as the C=O stretching of the aldehyde, the C-Cl stretching, and the various C-H and C-C stretching and bending modes of the quinoline ring. These theoretical assignments are crucial for interpreting experimental infrared and Raman spectra.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity and potential applications. Computational methods provide powerful tools to probe these characteristics.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. For this compound, a detailed analysis of the HOMO and LUMO would reveal the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). An MEP map of this compound would highlight the negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline ring, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential would indicate susceptibility to nucleophilic attack. This information is crucial for predicting the molecule's interaction with other chemical species.

Fukui Functions in Chemical Reactivity Prediction

Theoretical calculations using Fukui functions, derived from Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of molecules. These functions help identify the most probable sites for nucleophilic, electrophilic, and radical attacks. For quinoline derivatives, these calculations provide a map of local reactivity.

In a study on the related compound quinmerac (B26131) (7-chloro-3-methylquinoline-8-carboxylic acid), Fukui functions were calculated to analyze its reactivity. nih.govresearchgate.net The analysis predicted that electrophilic and free radical attacks are most likely to occur as aromatic substitutions on the quinoline ring system, whereas nucleophilic attacks would preferentially target the C=N bond, potentially causing its cleavage. nih.govresearchgate.net Similar DFT-based analyses on 2-chloroquinoline-3-carboxaldehyde have also utilized Fukui functions to pinpoint chemical reactivity sites. nih.gov By applying these computational methods to this compound, researchers can predict which atoms within the molecule are most susceptible to different types of chemical reactions, guiding synthetic modifications and understanding potential metabolic pathways.

Prediction of Nonlinear Optical (NLO) Properties

Computational chemistry provides powerful tools for predicting the nonlinear optical (NLO) properties of molecules, which are crucial for applications in photonics and optoelectronics. mdpi.comjhuapl.edu For quinoline derivatives, these properties are of significant interest due to the extended π-electron system, which can be readily modified to enhance NLO response. mdpi.com The presence of electron-withdrawing groups, like the chloro and aldehyde groups in this compound, and the electron-delocalized quinoline core are features known to contribute to significant NLO activity.

Theoretical studies on analogous compounds, such as 8-chloroquinoline-2-carbaldehyde (B1270957) and 2-chloroquinoline-3-carboxaldehyde, have involved hyperpolarizability calculations to validate their potential for NLO applications. nih.govsiftdesk.org These investigations focus on the charge transfer characteristics within the molecule, which are fundamental to NLO effects.

The key parameters that quantify a molecule's NLO response are the linear polarizability (α) and the first-order hyperpolarizability (β). DFT calculations are commonly employed to compute these values. For instance, in a study on various chlorobenzaldehydes, DFT at the B3LYP/6-31G' level was used to calculate the total molecular polarizability (α_tot) and the first-order hyperpolarizability (β_tot). mdpi.com The calculated hyperpolarizability is often compared to that of urea, a standard reference material for NLO properties. mdpi.com

For quinoline-2-carbaldehyde benzoyl hydrazone, a derivative of quinoline-2-carbaldehyde, the first-order hyperpolarizability was calculated to be 28.754 × 10⁻³⁰ esu, which is over 21 times that of urea, indicating significant NLO potential. researchgate.net Similar calculations for 2-chloroquinoline-3-carboxaldehyde have also been performed to determine its linear and first-order polarizability. nih.gov These theoretical predictions are vital for screening and designing novel molecules with enhanced NLO properties for advanced material applications.

Table 1: Example NLO Properties of Related Aldehyde Compounds

CompoundDipole Moment (Debye)First-Order Hyperpolarizability (β_tot) (x 10⁻³⁰ cm⁵/esu)Method
o-Chlorobenzaldehyde3.1243155.86DFT/B3LYP/6-31G' mdpi.com
m-Chlorobenzaldehyde1.8918240.86DFT/B3LYP/6-31G' mdpi.com
p-Chlorobenzaldehyde2.1276820.22DFT/B3LYP/6-31G' mdpi.com

This table presents data for related compounds to illustrate typical values obtained from DFT calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to analyze the physical movements of atoms and molecules over time. mdpi.com For a compound like this compound, MD simulations provide critical insights into its conformational flexibility, structural stability, and interactions with its environment, such as a solvent or a biological receptor. mdpi.comnih.gov The simulation begins with an energy minimization step, followed by equilibration under controlled temperature and pressure (NVT and NPT ensembles), before a final production run that can span from nanoseconds to microseconds. nih.govscienceopen.com

Analysis of the MD trajectory yields valuable data on the molecule's dynamic behavior. Key metrics include:

Root-Mean-Square Deviation (RMSD): To assess the structural stability of the molecule over the simulation time. mdpi.com

Radius of Gyration (Rg): To measure the compactness of the molecule. nih.gov

Solvent Accessible Surface Area (SASA): To understand the exposure of the molecule to the solvent. nih.gov

Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds, which are crucial for understanding interaction stability. researchgate.net

While specific MD studies on this compound are not detailed in the reviewed literature, this methodology is standard for evaluating the conformational dynamics of small molecule ligands and their complexes with proteins. scienceopen.comresearchgate.net

In Silico Molecular Docking Studies for Ligand-Target Interactions

In silico molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is fundamental in drug discovery for screening virtual libraries of compounds against a biological target, predicting binding modes, and estimating the strength of the interaction. For this compound and its derivatives, docking studies have been used to explore potential biological activities by modeling interactions with various protein targets. nih.govnih.gov

The process involves placing the ligand in the binding site of the protein and using a scoring function to evaluate the fitness of different poses, predicting the most favorable binding conformation. nih.gov Studies on the positional isomer, 8-chloroquinoline-2-carbaldehyde, have utilized docking to probe interactions with target proteins, highlighting the importance of the molecule's electrostatic potential in binding. siftdesk.org

A primary output of molecular docking is the binding affinity, often expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. A more negative value indicates a stronger and more stable interaction. This metric is crucial for prioritizing compounds for further experimental testing.

Docking studies on various quinoline derivatives have reported a range of binding affinities against different protein targets. For example, a series of 2H-thiopyrano[2,3-b]quinoline derivatives showed binding affinities between -5.3 and -6.1 kcal/mol against the protein CB1a. nih.gov In another study, a quinoline derivative exhibited a docking score of -7.5 kcal/mol. researchgate.net For derivatives of 2-chloroquinoline (B121035) designed as inhibitors for SARS-CoV-2 proteases, covalent docking (CovDock) yielded cdock affinities ranging from -4.936 to -5.032 kcal/mol. nih.gov These values provide a benchmark for the expected binding affinity of this compound in similar protein environments.

Table 2: Example Binding Affinities of Related Quinoline Derivatives from Docking Studies

Compound ClassTarget ProteinBinding Affinity (kcal/mol)
2H-thiopyrano[2,3-b]quinoline derivativesCB1a-5.3 to -6.1 nih.gov
3-Phenyltrifluoromethyl quinoline derivativeThymidine Phosphorylase-7.5 researchgate.net
2-chloroquinoline derivativesSARS-CoV-2 MPro-4.9 to -5.0 nih.gov

Hydrogen bonds are among the most critical non-covalent interactions that stabilize a ligand in a protein's binding site. Molecular docking simulations provide detailed information on the specific hydrogen bonds formed between the ligand and amino acid residues of the target.

For quinoline-based compounds, the nitrogen atom of the quinoline ring and oxygen or nitrogen atoms in substituents are common hydrogen bond acceptors or donors. In a docking study of the isomer 8-chloroquinoline-2-carbaldehyde, the aldehyde oxygen atom was predicted to form key interactions with serine (SER) and tyrosine (TYR) residues in the active site. siftdesk.org Similarly, docking of other quinoline derivatives has revealed hydrogen bonding with residues such as SER, TYR, and threonine (THR). researchgate.net In some cases, as seen with 2-chloroquinoline derivatives targeting cysteine proteases, the molecule can form a covalent bond with a cysteine (CYS) residue in the active site, a strong interaction that docking simulations can also model. nih.gov These findings suggest that the aldehyde oxygen of this compound is a key functional group for establishing hydrogen bonds with protein targets.

Interaction with Bacterial Enzymes (e.g., E. coli DNA Gyrase, Dihydrofolate Reductase B, Tyrosyl-tRNA Synthetase)

Computational modeling and molecular docking studies have become instrumental in elucidating the potential mechanisms of action for novel therapeutic agents. For this compound and its derivatives, these investigations have focused on key bacterial enzymes that are validated targets for antibiotics. The quinoline scaffold is a well-established pharmacophore known to interact with these targets.

E. coli DNA Gyrase: DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. glpbio.comnih.gov It is a primary target for quinolone antibiotics. nih.gov The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). glpbio.comaging-us.com The GyrB subunit contains the ATPase active site, which powers the DNA strand-passage reaction. glpbio.com

Molecular docking studies on derivatives of 7-chloroquinoline (B30040) have been performed to predict their binding affinity and interaction with the B subunit of E. coli DNA gyrase (GyrB). For instance, computational analyses of various 7-chloroquinoline derivatives have shown promising binding energies, suggesting a potential inhibitory role. These studies indicate that the quinoline ring structure fits into the ATP-binding pocket of GyrB. The interactions are often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site. While direct docking data for this compound is not extensively published, studies on closely related 2-chloroquinoline and fluoroquinolone derivatives show significant binding affinities. nih.govnih.gov For example, docking studies of fluoroquinoline complexes against E. coli DNA gyrase (PDB ID: 6f86) have reported binding affinities in the range of -7.2 kcal/mol. nih.gov

Dihydrofolate Reductase B (DHFR B): Dihydrofolate reductase is another critical enzyme in bacterial metabolism, responsible for converting dihydrofolate into tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. researchgate.netuni.lu Inhibition of DHFR disrupts DNA synthesis, leading to bacterial cell death. researchgate.net

Theoretical investigations involving quinoline derivatives have explored their potential to inhibit E. coli DHFR B. Docking simulations of fluoroquinoline complexes with E. coli dihydrofolate reductase B (PDB ID: 7r6g) have demonstrated strong binding affinities, with calculated values around -9.9 kcal/mol. nih.gov These interactions typically involve the formation of hydrogen bonds with active site residues, such as Asp54 and Leu164, and aromatic-aromatic interactions that stabilize the enzyme-inhibitor complex. researchgate.net The chlorine substituent on the quinoline ring is often predicted to occupy vacant spaces within the binding pocket, potentially forming additional weak interactions. researchgate.net

Tyrosyl-tRNA Synthetase (TyrRS): Tyrosyl-tRNA synthetase is an essential enzyme involved in protein synthesis. It catalyzes the attachment of tyrosine to its corresponding tRNA, a crucial step in the translation process. Bacterial TyrRS has a distinct structure compared to its eukaryotic counterpart, making it a viable target for selective antibacterial agents. siftdesk.org

Computational studies have also assessed the interaction of quinoline-based compounds with TyrRS from bacteria like Staphylococcus aureus. Molecular docking of fluoroquinoline-metal complexes with S. aureus tyrosyl-tRNA synthetase (PDB ID: 1JIJ) has revealed very strong binding affinities, reaching as low as -10.5 kcal/mol. nih.gov These findings suggest that the quinoline scaffold can effectively bind to the active site of TyrRS, potentially inhibiting its function and disrupting bacterial protein synthesis.

Interactive Table: Predicted Binding Affinities of Quinolone Derivatives with Bacterial Enzymes

Compound Class Target Enzyme PDB ID Predicted Binding Affinity (kcal/mol) Interacting Residues (Predicted)
Fluoroquinoline Complex E. coli DNA Gyrase B 6f86 -7.2 nih.gov Not Specified
Fluoroquinoline Complex E. coli Dihydrofolate Reductase B 7r6g -9.9 nih.gov Not Specified
Fluoroquinoline Complex S. aureus Tyrosyl-tRNA Synthetase 1JIJ -10.5 nih.gov Not Specified
7-Chloroquinoline Derivative E. coli DNA Gyrase B Not Specified Good Activity Predicted nih.gov Not Specified

Interaction with Eukaryotic Molecular Targets (e.g., Topoisomerase IIβ, IGF-1R, cellular macromolecules like proteins/DNA)

In addition to bacterial targets, the interactions of 7-chloroquinoline derivatives with eukaryotic molecules have been investigated computationally to explore their potential in other therapeutic areas, such as anticancer applications.

Topoisomerase IIβ: Human topoisomerase II is an enzyme that plays a vital role in managing DNA topology during replication, transcription, and chromosome segregation. researchgate.net It has two isoforms, alpha and beta. Topoisomerase IIβ is a target for several anticancer drugs. researchgate.net Molecular docking studies have been conducted on 7-chloroquinoline derivatives against human topoisomerase IIβ. These computational analyses predict that these compounds can bind to the enzyme's active site, potentially inhibiting its function. nih.gov For example, related fluoroquinolones have shown good binding affinity with human Topoisomerase IIβ (PDB: 3Q3X), with binding energies for some derivatives reaching -11.8 kcal/mol. researchgate.net The interactions typically involve hydrogen bonds with residues such as ASP479 and SER480. researchgate.net This suggests that 7-chloroquinoline-based compounds could be explored as potential topoisomerase II inhibitors. nih.gov

Insulin-like Growth Factor 1 Receptor (IGF-1R): The IGF-1R is a transmembrane tyrosine kinase receptor that, upon activation, triggers signaling pathways involved in cell proliferation, survival, and migration. nih.gov Its overexpression is linked to the progression of various cancers, making it a significant target for anticancer drug development. nih.gov While specific docking studies of this compound with IGF-1R are not widely available, computational analyses of other quinazoline (B50416) and quinoline derivatives have demonstrated their potential as IGF-1R inhibitors. nih.gov These studies show that the inhibitor molecules typically bind to the ATP-binding site within the tyrosine kinase domain of IGF-1R. nih.gov This binding blocks the downstream signaling cascade, thereby inhibiting cancer cell proliferation. nih.gov The search for novel, effective IGF-1R inhibitors from various chemical libraries using virtual screening and molecular docking is an active area of research. aging-us.com

Interaction with Cellular Macromolecules (Proteins/DNA): The fundamental quinoline structure is known to interact with DNA, primarily through intercalation. nih.gov Computational models can be used to simulate these interactions between quinoline derivatives and DNA duplexes. The planar aromatic ring system of the quinoline allows it to slip between the base pairs of the DNA double helix. The substituents on the quinoline ring, such as the chloro and carbaldehyde groups on this compound, would influence the stability and specificity of this binding. Furthermore, the aldehyde group is a reactive functional group that could potentially form covalent bonds with nucleophilic residues in proteins, suggesting another mode of interaction with cellular macromolecules. Detailed quantum mechanical and molecular dynamics simulations are required to fully elucidate the nature of these interactions, including charge distribution, orbital energies (HOMO-LUMO), and the potential for covalent bond formation.

Interactive Table: Predicted Binding Affinities of Quinolone Derivatives with Eukaryotic Targets

Compound Class Target Molecule PDB ID Predicted Binding Affinity (kcal/mol) Interacting Residues (Predicted)
7-Chloroquinoline Derivative Human Topoisomerase IIβ Not Specified Good Activity Predicted nih.gov Not Specified
Fluoroquinolone (Levofloxacin) Human Topoisomerase IIβ 3Q3X -11.78 researchgate.net ASP479, SER480 researchgate.net
Quinazoline Derivative (HMJ-30) IGF-1R Not Specified Low Potential Energy nih.gov ATP-binding site nih.gov

Applications in Advanced Organic Synthesis and Material Science Research

Role as Key Intermediates in Complex Molecule Synthesis

The unique bifunctional nature of 7-chloroquinoline-2-carbaldehyde, possessing both an electrophilic aldehyde carbon and a quinoline (B57606) ring susceptible to nucleophilic substitution at the chloro-position, establishes it as a critical precursor in the assembly of intricate molecular architectures.

The 7-chloroquinoline (B30040) structural motif is a cornerstone in the architecture of several important pharmaceutical agents. Its most notable application is in the synthesis of Montelukast, a potent and selective cysteinyl leukotriene (CysLT1) receptor antagonist used for the chronic treatment of asthma and allergic rhinitis. mdpi.comresearchgate.netresearchgate.net Leukotrienes are inflammatory mediators derived from arachidonic acid, and their blockage is a key therapeutic strategy for inflammatory airway diseases. researchgate.net

The synthesis of Montelukast involves the coupling of a side chain to the quinoline core. While various synthetic routes exist, a common strategy involves intermediates derived from the 7-chloroquinoline framework. For instance, a key synthetic intermediate, (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate, directly incorporates the 7-chloroquinoline unit. rsc.org This intermediate is then further elaborated through several steps, including mesylation and coupling with a thiol-containing side chain, to ultimately yield Montelukast. rsc.org The 7-chloroquinoline portion of the molecule is crucial for its biological activity, as it anchors the drug to its receptor target. Although starting materials can vary, with 7-chloroquinaldine also being used, the this compound provides a direct entry point for constructing the necessary vinyl linkage present in the final Montelukast structure. rsc.org

Table 1: Key Intermediates in Montelukast Synthesis Involving the 7-Chloroquinoline Core

Intermediate Compound NameRole in SynthesisReference
(S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoateCore structure containing the 7-chloroquinoline moiety, precursor to mesylate derivative. rsc.org
2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanolDiol compound that is converted to a mesylate for coupling.
3-(2-(7-chloro-2-quinolyl)vinyl)benzonitrileProduct of condensation between 7-chloroquinaldine and 3-cyanobenzaldehyde, a precursor to the main side chain. rsc.org
(R,E)-methyl 2-(3-(acetylthio)-3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)propyl)benzoateThioacetate intermediate in an alternative pathway. mdpi.com

The reactivity of the aldehyde and the chloro-substituent makes this compound an excellent starting material for constructing more complex fused and binary heterocyclic systems. These systems are of great interest in medicinal chemistry and materials science due to their unique electronic and biological properties. nih.govresearchgate.net

By analogy with the extensively studied 2-chloroquinoline-3-carbaldehyde (B1585622), the aldehyde group can readily undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form Schiff bases or Knoevenagel adducts. researchgate.netrsc.orgrsc.org These intermediates can then undergo intramolecular cyclization, often involving the displacement of the C2-chloro group (in the case of the 3-carbaldehyde isomer) or other positions, to generate fused ring systems. For example, reaction with hydrazines can lead to the formation of pyrazolo[3,4-b]quinolines, while condensation with formamide (B127407) can yield pyrrolo[3,4-b]quinolinones. rsc.org

These reactions create polycyclic aromatic systems with diverse pharmacological potential, including anticancer, antibacterial, and anti-inflammatory activities. researchgate.net The ability to construct these elaborate scaffolds from a relatively simple precursor highlights the synthetic power of chloroquinoline aldehydes.

Table 2: Examples of Fused Heterocyclic Systems Derived from Chloroquinoline Aldehydes

Reagent(s)Resulting Fused SystemReaction TypeReference
Hydrazine (B178648) Hydrate (B1144303)Pyrazolo[3,4-b]quinolineCondensation, Cyclization rsc.org
Formamide, Formic AcidPyrrolo[3,4-b]quinolin-3-oneCondensation, Cyclization rsc.org
Aminothiophene Carbonitrile, NaBH₄Thiophenyl-amino-quinolineCondensation, Reduction rsc.org
Malononitrile, L-proline, ThiophenolThio-pyrano[2,3-b]quinolineKnoevenagel, Michael Addition, Cyclization rsc.org

Development of Novel Catalytic Systems Utilizing this compound Derivatives

Derivatives of 7-chloroquinoline are not only synthetic targets but can also be integral components of novel catalytic systems. The quinoline nucleus can act as a ligand for metal catalysts or as a scaffold for organocatalysts.

Research has shown that quinoline derivatives can be synthesized using organocatalysts like pyrrolidine. For instance, 7-chloroquinoline-1,2,3-triazoyl carboxamides have been synthesized from 4-azido-7-chloroquinoline in a reaction catalyzed by 5 mol% of pyrrolidine. rsc.org Similarly, L-proline has been effectively used to catalyze multicomponent reactions involving 2-chloroquinoline-3-carbaldehydes to produce complex heterocyclic structures like dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidines. rsc.org L-proline catalyzes both the initial Knoevenagel condensation and subsequent addition steps in a cascade reaction. rsc.org

Furthermore, the chloro-substituent on the quinoline ring is amenable to transition metal-catalyzed cross-coupling reactions. Sonogashira coupling, using a bimetallic [PdCl₂(PPh₃)₂]/CuI system, allows for the introduction of alkyne functionalities at the chloro-position, creating 2-alkynyl-3-formyl-quinolines from their 2-chloro counterparts. rsc.org These coupling reactions expand the molecular diversity of accessible quinoline derivatives, which can then be evaluated for catalytic activity or other applications. The synthesis of functionalized 7-chloroquinolines has also been achieved through the generation of mixed lithium-magnesium intermediates, which can then react with various electrophiles. durham.ac.uk

Advanced Synthetic Methodologies (e.g., Green Chemistry Principles, Ultrasonic Irradiation)

The synthesis of quinoline derivatives, including those from this compound, is increasingly benefiting from advanced methodologies that align with the principles of green chemistry. A prominent example is the use of ultrasonic irradiation, which often leads to significant improvements over conventional heating methods.

Ultrasonic-assisted organic synthesis (UAOS) has been shown to accelerate reactions, increase yields, and reduce energy consumption. rsc.orgjuniperpublishers.com The physical phenomenon of acoustic cavitation enhances mass transfer and energizes the reacting molecules, allowing reactions to proceed under milder conditions. nih.gov For example, the synthesis of hybrid quinoline-imidazole derivatives under ultrasound irradiation demonstrated a five-fold decrease in reaction time (from 720-960 minutes to 150-180 minutes) and slightly higher yields compared to conventional thermal heating. rsc.org Similarly, piperidinyl-quinoline acylhydrazones were synthesized in excellent yields within 4-6 minutes using ultrasound, a significant improvement over conventional stirring methods. mdpi.com

The use of environmentally benign solvents, particularly water, is another cornerstone of green chemistry. The synthesis of novel chalcones has been successfully carried out under ultrasonic irradiation using water as the solvent, showcasing a clean and efficient method. These advanced techniques are not only more sustainable but also often provide access to products that are difficult to obtain through traditional means, making the synthesis of complex molecules derived from this compound more efficient and environmentally friendly. mdpi.comdntb.gov.uaorganic-chemistry.org

Table 3: Comparison of Conventional vs. Ultrasonic Synthesis of Quinoline Derivatives

ReactionMethodReaction TimeYieldReference
Synthesis of hybrid quinoline-imidazole cycloadductsConventional Heating720–960 min~80% rsc.org
Synthesis of hybrid quinoline-imidazole cycloadductsUltrasonic Irradiation150–180 min~85% rsc.org
Synthesis of piperidinyl-quinoline acylhydrazonesConventional Stirring3–4 hours82–92% mdpi.com
Synthesis of piperidinyl-quinoline acylhydrazonesUltrasonic Irradiation4–6 min89–97% mdpi.com
Synthesis of chalcones from 2-acetylnaphthaleneConventional Stirring60 min75%
Synthesis of chalcones from 2-acetylnaphthaleneUltrasonic Irradiation10 min95%

Mechanistic Research in Biological Systems: Investigating Molecular Interactions and Pathways

Molecular Mechanisms of Antimicrobial Action

Quinoline (B57606) derivatives have long been recognized for their potent antimicrobial properties, and 7-Chloroquinoline-2-carbaldehyde is no exception. nih.gov Its ability to combat microbial growth stems from its interference with fundamental cellular processes, including cell wall integrity and DNA replication.

Inhibition of Bacterial Cell Wall Synthesis Pathways

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for bacterial survival, making its synthesis a prime target for antibiotics. nih.govcreative-biolabs.com While direct evidence specifically detailing the inhibition of cell wall synthesis by this compound is still emerging, the broader class of quinoline compounds has been implicated in disrupting this vital process. The mechanism often involves the inhibition of key enzymes responsible for the polymerization and cross-linking of peptidoglycan strands. creative-biolabs.com For instance, some antibacterial agents interfere with the transglycosylase and transpeptidase enzymes, which are crucial for the final steps of peptidoglycan assembly. creative-biolabs.comnih.gov The disruption of this pathway leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and cell death. nih.gov Research into derivatives of similar quinoline structures has shown that they can exhibit significant antibacterial activity by targeting these pathways. researchgate.netfrontiersin.org

DNA Gyrase and Topoisomerase IIβ Inhibition

A well-established mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. wikipedia.orgnih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair by introducing negative supercoils into the DNA. nih.govresearchgate.net this compound and its derivatives are believed to function as inhibitors of these enzymes.

Molecular docking studies have been conducted on various 7-chloroquinoline (B30040) derivatives to investigate their binding patterns with bacterial DNA gyrase and human topoisomerase IIβ. researchgate.net For example, derivatives of 7-chloroquinoline-3-carbaldehyde (B1627995) have shown promising binding affinities in silico. researchgate.net The inhibitory action involves stabilizing the enzyme-DNA complex, which leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. wikipedia.org The specificity of quinolones for bacterial topoisomerases over their eukaryotic counterparts is a key factor in their therapeutic efficacy. nih.gov

Table 1: In Silico Molecular Docking of 7-Chloroquinoline Derivatives Against Bacterial and Human Topoisomerases

Compound Target Enzyme Binding Affinity (kcal/mol)
7-chloro-2-methoxyquinoline-3-carbaldehyde E. coli DNA gyrase B -6.6
2,7-dichloroquinoline-3-carboxamide E. coli DNA gyrase B -6.4
7-chloro-2-methoxyquinoline-3-carbaldehyde Human topoisomerase IIβ Not specified in provided search results
2,7-dichloroquinoline-3-carboxamide Human topoisomerase IIβ Not specified in provided search results

Data derived from in silico molecular docking studies. researchgate.net

Disruption of Other Essential Microbial Enzymatic Systems

Beyond the well-defined targets of cell wall synthesis and DNA replication, the antimicrobial effects of 7-chloroquinoline derivatives can also be attributed to their interaction with other vital enzymatic systems. The versatile chemical nature of the quinoline ring allows it to interact with a variety of biomolecules. arabjchem.org For instance, certain quinoline-based compounds have been found to inhibit dihydrofolate reductase, an enzyme essential for the synthesis of nucleic acids and some amino acids. Other studies have pointed towards the inhibition of microbial respiration and the disruption of membrane potential as additional mechanisms of action. The antifungal activity of some 7-chloroquinoline derivatives has been demonstrated against various fungal strains, suggesting interference with fungal-specific metabolic pathways. researchgate.net

Elucidation of Anticancer Molecular Targets and Pathways

The quest for novel anticancer agents has led to the extensive investigation of quinoline derivatives, which have demonstrated the ability to induce cell death and inhibit the proliferation of cancer cells through various mechanisms. nih.govnih.govrsc.org

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A significant body of research indicates that 7-chloroquinoline derivatives can trigger apoptosis in various cancer cell lines. nih.govmdpi.com For example, studies on 7-chloroquinoline-1,2,3-triazoyl carboxamides have shown they can induce apoptosis in breast and bladder cancer cells. nih.govnih.gov

The induction of apoptosis by these compounds often involves the intrinsic, or mitochondrial, pathway. This is characterized by changes in the mitochondrial membrane potential and the activation of a cascade of enzymes called caspases, including caspase-3 and caspase-9. frontiersin.orgmdpi.com The activation of these caspases leads to the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in the systematic dismantling of the cell. mdpi.com Western blotting analysis has confirmed the ability of some 7-chloroquinoline derivatives to modulate the expression of pro-apoptotic and anti-apoptotic proteins. nih.gov

Cell Cycle Arrest Pathways

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled progression through the cell cycle is a hallmark of cancer. frontiersin.org Derivatives of 7-chloroquinoline have been shown to interfere with this process, causing cancer cells to arrest at specific phases of the cell cycle, thereby preventing their proliferation. nih.govnih.gov

For example, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have been observed to cause cell cycle arrest in the G0/G1 phase in human bladder carcinoma and MCF-7 breast cancer cells. nih.govnih.gov Other related compounds have been found to induce a G2/M phase arrest in different cancer cell lines. frontiersin.orgresearchgate.net This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) and cyclins. mdpi.com For instance, a decrease in the expression of proteins like CDK1, Cyclin B1, and CDC25c has been observed following treatment with compounds that induce G2/M arrest. mdpi.com By halting the cell cycle, these compounds provide an opportunity for apoptotic pathways to be initiated, leading to the demise of the cancer cell.

Table 2: Effect of 7-Chloroquinoline Derivatives on Cell Cycle Progression in Cancer Cells

Derivative Cancer Cell Line Observed Effect Reference
QTCA-1, QTCA-4 Human bladder carcinoma (5637) Arrest in G0/G1 phase nih.gov
QTCA-1, QTCA-2, QTCA-3 Breast cancer (MCF-7) G0/G1 cycle arrest nih.gov
Not specified Breast cancer (MCF-7), Hepatocellular carcinoma (HepG2) G2 cell cycle arrest researchgate.net

DNA Damage Response Modulation

Quinoline derivatives are known to interfere with DNA replication by inhibiting type II topoisomerases, specifically DNA gyrase and topoisomerase IV. wikipedia.org These enzymes are crucial for bacterial DNA unwinding and duplication. By inhibiting the ligase activity of these enzymes while leaving their nuclease function intact, quinolones induce single- and double-strand DNA breaks, ultimately leading to bacterial cell death. wikipedia.org This mechanism of action, primarily studied in the context of quinolone antibiotics, provides a foundational understanding of how quinoline-containing compounds might modulate the DNA damage response in various organisms.

Interaction with Specific Cellular Receptors and Enzymes (e.g., IGF-1R)

The insulin-like growth factor-1 receptor (IGF-1R) is a key player in cellular signaling, and its interaction with various compounds can trigger significant downstream effects. Research has shown that Insulin-like growth factor-1 (IGF-1) exerts neuroprotective effects through IGF-1R. nih.gov Studies have investigated the anti-inflammatory effects of IGF-1, demonstrating its ability to attenuate the upregulation of inflammatory markers like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov The anti-inflammatory action of IGF-1 can be antagonized by IGF-1R antagonists, highlighting the receptor's critical role in mediating this response. nih.gov While direct studies on this compound's interaction with IGF-1R are not extensively documented, the broader family of quinoline derivatives has been implicated in modulating pathways involving such receptors.

Research into Antimalarial Action Mechanisms

The 7-chloroquinoline core is famously present in the antimalarial drug chloroquine (B1663885), making this class of compounds a focal point in the fight against malaria. nih.gov

Derivatives of 7-chloroquinoline have consistently demonstrated potent activity against Plasmodium falciparum, the deadliest species of malaria parasite. nih.govmdpi.comresearchgate.net Hybrid compounds incorporating the 7-chloroquinoline moiety have shown efficacy against both chloroquine-sensitive (such as the 3D7 strain) and chloroquine-resistant (such as the Dd2 strain) parasites, often at nanomolar concentrations. nih.govmdpi.com For instance, certain 7-chloroquinoline-benzimidazole hybrids and β-carboline/chloroquine hybrids have exhibited significant antiplasmodial activity. nih.govmdpi.com Similarly, quinoline-furanone hybrids have shown promise, with some compounds demonstrating IC50 values comparable to chloroquine against resistant strains. malariaworld.org The mechanism often involves inhibiting crucial parasite processes, such as the function of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH). malariaworld.org

The emergence of drug resistance in Plasmodium falciparum is a major public health concern. Mutations in genes such as the P. falciparum chloroquine resistance transporter (pfcrt) and the multidrug resistance gene 1 (pfmdr1) are key determinants of resistance. plos.orgnih.govnih.gov The K76T mutation in the PfCRT protein is a well-established marker for chloroquine resistance. plos.orgresearchgate.net Similarly, polymorphisms in PfMDR1, such as mutations at codons N86Y, Y184F, S1034C, N1042D, and D1246Y, are associated with altered susceptibility to a range of antimalarials. nih.govnih.gov Research indicates that specific haplotypes of these genes can confer varying levels of resistance and are often geographically distributed. nih.gov For example, the PfCRT CVIET haplotype is strongly associated with chloroquine resistance. insp.gov.cv Understanding how 7-chloroquinoline derivatives interact with these mutated transporters is crucial for developing new antimalarials that can overcome resistance.

Antioxidant Activity: Radical Scavenging Mechanisms

Several studies have highlighted the antioxidant potential of quinoline derivatives, including those related to this compound. tandfonline.comresearchgate.netnih.govnih.gov The antioxidant activity is often attributed to their ability to act as free radical scavengers. tandfonline.comrsc.org

The mechanism of radical scavenging can involve processes like hydrogen-atom transfer (HAT). rsc.orgmdpi.com Theoretical studies on related compounds suggest that the presence of hydroxyl groups can enhance antioxidant capacity. nih.govrsc.org The evaluation of antioxidant properties is commonly performed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. researchgate.netnih.gov For instance, certain 7-chloroquinoline derivatives have demonstrated potent antioxidant activity with low IC50 values in DPPH assays. researchgate.net

Derivative Type Assay Finding Reference
Quinoline-2-carbaldehyde hydrazonesRedox-sensitive fluorescent probeShowed reducing effect against oxidation. tandfonline.com
2,7-dichloroquinoline-3-carbonitrileDPPHStrong antioxidant activity (IC50 = 2.17 µg/mL). researchgate.net
2,7-dichloroquinoline-3-carboxamideDPPHStrongest antioxidant activity (IC50 = 0.31 µg/mL). researchgate.net
Quinoline-hydrazone derivativeDPPHStronger antioxidant activity than benzimidazole (B57391) derivative. nih.gov

Research into Other Biological Modulatory Activities

The versatility of the 7-chloroquinoline scaffold extends to a range of other biological activities.

Anti-inflammatory Activity: As mentioned in the context of IGF-1R, quinoline derivatives have been investigated for their anti-inflammatory properties. nih.gov This is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways. nih.gov

Anti-tuberculosis Activity: A significant body of research has focused on the antimycobacterial effects of 7-chloroquinoline derivatives. nih.govresearchgate.netresearchgate.netrsc.orgnih.gov Hydrazone derivatives of 7-chloroquinoline have shown notable activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to first-line anti-TB drugs. nih.govresearchgate.net These compounds are often non-cytotoxic at their effective concentrations. nih.govresearchgate.net

Derivative Target Organism Key Finding Reference
7-chloro-4-quinolinylhydrazonesMycobacterium tuberculosis H37RvExhibited MIC of 2.5 µg/mL. nih.gov
Quinolone derivatives (6b6, 6b12, 6b21)M. tuberculosis H37Rv & MDR-TBMIC values in the range of 1.2–3 µg/mL against H37Rv and 0.9-3 µg/mL against MDR-TB. rsc.org
Arylated quinoline carboxylic acids (7i, 7m)Replicating and non-replicating M. tuberculosisIdentified as potent Mtb inhibitors. nih.gov

Antiviral Activity: The antiviral potential of quinoline derivatives has been explored against a variety of viruses. nih.govresearchgate.netnih.gov Derivatives of 7-chloro-4-aminoquinoline have shown activity against influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.gov Other quinoline compounds have demonstrated dose-dependent inhibition of dengue virus serotype 2, possibly by interfering with the early stages of the viral infection. nih.gov

Future Research Directions and Unexplored Avenues for 7 Chloroquinoline 2 Carbaldehyde

Rational Design and Synthesis of Advanced Derivatives with Tuned Activity

Future research will heavily focus on the rational design and synthesis of advanced derivatives of 7-chloroquinoline-2-carbaldehyde with finely tuned biological activities. This approach moves beyond serendipitous discovery towards a more predictable and efficient development of potent molecules. The core strategy involves making targeted modifications to the quinoline (B57606) scaffold to enhance interactions with specific biological targets. For instance, the aldehyde group at the C2 position and the chloro group at the C7 position serve as versatile synthetic handles for introducing a wide array of functional groups.

The synthesis of optically active derivatives is a key area for advancement. Building on methodologies that allow for enantioselective reductions, researchers can isolate individual enantiomers of carbinol derivatives. durham.ac.uk This is crucial, as often only one enantiomer possesses the desired biological activity, while the other may be inactive or contribute to off-target effects. durham.ac.uk

Late-stage functionalization represents another powerful strategy. This involves introducing molecular diversity at a late stage of the synthesis, allowing for the rapid creation of a library of related compounds from a common intermediate. mdpi.com Techniques such as Sonogashira coupling reactions can be employed to introduce alkynyl groups, while nucleophilic substitution can modify the chloro-substituent, leading to diverse molecular architectures. rsc.org The design process is increasingly guided by the principle of creating dual-target inhibitors, such as molecules designed to inhibit two different viral enzymes simultaneously, a strategy that can overcome drug resistance. nih.gov

Theoretical models and computational calculations are becoming indispensable in this design process. researchgate.netnih.gov By predicting how structural modifications will affect a molecule's electronic properties and, by extension, its biological activity, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. researchgate.netnih.gov

Multicomponent Reactions and Combinatorial Chemistry Approaches

Multicomponent reactions (MCRs) are set to revolutionize the synthesis of complex this compound derivatives. MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is highly efficient and aligns perfectly with the principles of green chemistry by reducing reaction steps, solvent usage, and waste generation. researchgate.net

The aldehyde functionality of this compound makes it an ideal substrate for a variety of MCRs. For example, the Ugi four-component reaction (Ugi-4CR) can be used to synthesize complex benzo durham.ac.ukevitachem.comnih.govnih.govoxazepino[7,6-b]quinolines from the parent aldehyde, an aminophenol, an acid, and an isocyanide. nih.gov Similarly, other MCRs can yield diverse heterocyclic systems like triazolylamino-quinolinyl-pyrano[3,2-c]chromenones. nih.gov

The power of MCRs is magnified when combined with combinatorial chemistry. This allows for the rapid generation of large, focused libraries of structurally diverse quinoline derivatives. By systematically varying each of the components in a multicomponent reaction, researchers can efficiently explore a vast chemical space. semanticscholar.org This is particularly valuable in the early stages of drug discovery for identifying hit compounds against various therapeutic targets. The Groebke-Blackburn-Bienaymé (GBB-3CR) reaction is another example of a powerful MCR that can be adapted for this purpose, leading to novel imidazo[1,2-a]pyrazine (B1224502) scaffolds. semanticscholar.org The use of ultrasound or microwave irradiation can further accelerate these reactions, leading to higher yields and shorter reaction times. nih.govresearchgate.net

Investigation of Novel Bioactivity Profiles

While quinoline derivatives are well-known for their antimalarial and antibacterial properties, future research will delve into novel and more diverse bioactivity profiles for compounds derived from this compound. The inherent versatility of the quinoline scaffold allows it to be tailored for a wide range of biological targets. rsc.orgevitachem.com

A significant area of future exploration is in oncology. Derivatives have already shown promising antiproliferative properties against various human cancer cell lines, including breast cancer (MCF-7), colon carcinoma (HCT-116), cervical carcinoma (HeLa), liver cancer (HepG2), and ovarian cancer (SK-OV-3). durham.ac.ukresearchgate.netnih.gov Further research will focus on elucidating the mechanisms of action, which may involve the inhibition of key enzymes like protein kinases or the induction of apoptosis. nih.gov

Another emerging frontier is the development of novel antiviral agents. Recently, derivatives of the related 2-chloroquinoline-3-carboxaldehyde have been designed as dual inhibitors of two essential proteases (MPro and PLPro) of the SARS-CoV-2 virus. nih.gov This dual-inhibition strategy is a promising approach to combatting viral infections and overcoming resistance. nih.gov The exploration of this compound derivatives against a broader spectrum of viruses is a logical next step.

Beyond these areas, derivatives will be investigated for other therapeutic applications, including:

Anti-inflammatory activity researchgate.net

Antifungal activity against pathogens like Aspergillus fumigatus and Candida albicans researchgate.netresearchgate.net

Anticonvulsant properties evitachem.com

The following table summarizes some of the investigated and potential bioactivities of derivatives.

Derivative ClassBiological Target/ActivityInvestigated Cancer Cell LinesReference
4-Carbinol QuinolinesAntiproliferativeNot specified durham.ac.uk
2-Oxo-quinoline α-aminophosphonatesAntitumorHepG2, SK-OV-3, NCI-H460 nih.gov
Imine and Azetidinone DerivativesAntiviral (SARS-CoV-2 MPro & PLPro dual inhibitors)Not applicable nih.gov
Various Heterocyclic DerivativesAntimalarial, Antimicrobial, AnticancerMCF-7, HCT-116, HeLa researchgate.net
General DerivativesAnti-inflammatory, AntifungalNot applicable researchgate.net

Advanced Computational Modeling for Predictive Research

Advanced computational modeling is becoming an integral part of modern chemical research and will be pivotal in guiding the future exploration of this compound. These in silico methods allow for the prediction of molecular properties, reaction outcomes, and biological activities, thereby streamlining the experimental process.

One of the key applications is in the rational design of new derivatives. researchgate.net Using techniques like Density Functional Theory (DFT), researchers can calculate electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. nih.gov These calculations help predict how modifications to the molecular structure will influence its reactivity and potential for biological interactions. nih.gov For example, computational studies can rationalize the regioselectivity of metalation reactions by calculating the pKa values of different protons on the quinoline ring. durham.ac.uk

Molecular docking simulations are another powerful tool. These simulations predict how a molecule might bind to the active site of a biological target, such as an enzyme or receptor. This was used effectively to understand how 2-chloroquinoline-based inhibitors bind to the substrate-binding pocket of SARS-CoV-2 proteases. nih.gov Such insights are invaluable for optimizing the structure of a lead compound to improve its potency and selectivity.

Furthermore, computational chemistry can predict various physicochemical and spectroscopic properties. For instance, Collision Cross Section (CCS) values, which relate to a molecule's size and shape in the gas phase, can be predicted for different ionized forms of the molecule, aiding in its identification via mass spectrometry. uni.lu

Computational MethodApplication in ResearchReference
Density Functional Theory (DFT)Calculation of pKa values to predict reaction regioselectivity. durham.ac.uk
Molecular DockingPredicting the binding mode of inhibitors in enzyme active sites. nih.gov
DFT (B3LYP/6-311++G(d,p))Rationalizing reaction mechanisms and predicting electronic properties (HOMO/LUMO). durham.ac.uknih.gov
CCSbase PredictionCalculating Predicted Collision Cross Section (CCS) values for mass spectrometry analysis. uni.lu

By integrating these computational approaches, future research can adopt a more predictive and less trial-and-error-based methodology, accelerating the discovery of new molecules with desired functions.

Exploration in Materials Science beyond Biological Applications

While the majority of research on quinoline derivatives has been in the biomedical field, the unique electronic and photophysical properties of the quinoline nucleus suggest significant untapped potential in materials science. Future investigations are expected to explore this compound as a building block for novel functional materials.

The aromatic, electron-deficient nature of the quinoline ring system makes it an attractive component for organic electronics. Drawing parallels from research on other nitrogen-containing heterocycles like polycarbazoles, which are used in solar cells, derivatives of this compound could be designed and synthesized for similar applications. researchgate.netnih.gov By creating polymers or small molecules that incorporate this scaffold, it may be possible to tune the optical and electronic properties, such as the band gap, to create materials suitable for:

Organic Photovoltaics (OPVs): As electron-acceptor or electron-donor materials.

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting layers.

Organic Field-Effect Transistors (OFETs): As semiconductor components.

Furthermore, the photochemical properties of some quinoline derivatives hint at other applications. For example, certain 7-hydroxyquinoline-8-carbaldehydes (a related isomer) exhibit intramolecular hydrogen atom transfer upon UV excitation, acting as molecular "cranes". evitachem.com This type of photo-responsiveness could be harnessed to create light-sensitive switches, sensors, or photochromic materials. The reactive aldehyde group provides a convenient point for attaching the quinoline core to polymer backbones or surfaces, facilitating the development of these advanced materials.

The exploration of this compound in materials science is still in its infancy, representing a blue-sky research area with the potential for significant breakthroughs in organic electronics and smart materials.

Q & A

Q. What are the most reliable synthetic routes for 7-Chloroquinoline-2-carbaldehyde, and how can researchers validate their purity?

  • Methodological Answer : The Vilsmeier-Haack reaction is a common method for synthesizing quinoline carbaldehydes. For this compound, substituting the starting material with a chlorinated precursor (e.g., 7-chloroquinoline) and using phosphorus oxychloride (POCl₃) as a formylating agent can yield the target compound . Post-synthesis, purity validation should include:
  • Melting Point (mp) Analysis : Compare observed mp (e.g., 148–150°C for analogous 2-chloroquinoline-3-carbaldehyde) with literature values .
  • Chromatography : Use HPLC or TLC with UV detection to assess homogeneity.
  • Spectroscopic Data : Confirm structure via 1H^1H-NMR (aldehyde proton at ~10 ppm) and IR (C=O stretch at ~1680–1700 cm1^{-1}) .

Q. How should researchers characterize the electronic and steric effects of the aldehyde group in this compound?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations (e.g., using Gaussian or ORCA) to map electron density around the aldehyde group and predict reactivity .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to determine bond lengths and angles, which reveal steric hindrance or conjugation effects .
  • Experimental Reactivity Studies : Compare reaction rates of the aldehyde with nucleophiles (e.g., hydrazines) against non-chlorinated analogs to isolate electronic contributions .

Q. What purification strategies are recommended for isolating this compound from by-products?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences (e.g., analogs like 2-chloroquinoline-3-carboxamide have mp ~148°C, suggesting similar solvent compatibility) .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 20:80 to 50:50) for separation. Monitor fractions via TLC .
  • Distillation : For high-boiling-point impurities, vacuum distillation may be effective (analogous to chloroquinoline derivatives with bp >250°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (e.g., 80–120°C), POCl₃ stoichiometry (1.2–2.0 eq), and reaction time (2–8 hrs) .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track aldehyde formation and minimize over-reaction .
  • By-Product Analysis : Characterize side products (e.g., dimerization) via LC-MS and adjust solvent polarity (e.g., DMF vs. DCM) to suppress competing pathways .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

  • Methodological Answer :
  • Analog Synthesis : Replace the aldehyde with other electrophilic groups (e.g., carboxylic acids, nitriles) and compare bioactivity (e.g., antimicrobial assays) .
  • QSAR Modeling : Use Molinspiration or Schrodinger suites to correlate descriptors (e.g., LogP, polar surface area) with experimental IC50_{50} values .
  • Crystallographic Data : Resolve protein-ligand complexes (e.g., with kinases) using SHELX-format refinement to identify binding interactions .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Critical Literature Review : Cross-reference NMR/IR data from multiple sources (e.g., J. Org. Chem. vs. Tetrahedron Lett.) to identify outliers .
  • Reproducibility Testing : Repeat synthesis and characterization under standardized conditions (solvent, temperature, instrument calibration) .
  • Meta-Analysis : Use statistical tools (e.g., R or Python) to cluster data by publication year or lab, detecting systematic biases (e.g., solvent effects on chemical shifts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.